![molecular formula C15H19F3N2S B5731163 1-Cycloheptyl-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5731163.png)
1-Cycloheptyl-3-[3-(trifluoromethyl)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cycloheptyl-3-[3-(trifluoromethyl)phenyl]thiourea is a chemical compound with the molecular formula C15H19F3N2S. It is a thiourea derivative known for its diverse biological activities, including antibacterial and anticancer properties . The compound incorporates a 3-(trifluoromethyl)phenyl moiety, which contributes to its strong inhibitory effects on various pathogens .
Preparation Methods
The synthesis of 1-Cycloheptyl-3-[3-(trifluoromethyl)phenyl]thiourea typically involves the reaction of cycloheptylamine with 3-(trifluoromethyl)phenyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired thiourea derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Cycloheptyl-3-[3-(trifluoromethyl)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Cycloheptyl-3-[3-(trifluoromethyl)phenyl]thiourea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cycloheptyl-3-[3-(trifluoromethyl)phenyl]thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition of their activity. For example, it has been shown to interact with the gibberellin insensitive DWARF1 (GID1) receptor, promoting plant growth regulation .
Comparison with Similar Compounds
1-Cycloheptyl-3-[3-(trifluoromethyl)phenyl]thiourea can be compared with other thiourea derivatives, such as:
1-Phenethyl-3-[3-(trifluoromethyl)phenyl]thiourea: Exhibits high gibberellin-like activity and promotes plant growth.
1-Cyclopentyl-3-[3-(trifluoromethyl)phenyl]thiourea: Similar structure but with a cyclopentyl group instead of a cycloheptyl group.
1-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]thiourea: Contains a cyclohexyl group, showing different biological activities.
The uniqueness of this compound lies in its specific cycloheptyl group, which may contribute to its distinct biological and chemical properties .
Properties
IUPAC Name |
1-cycloheptyl-3-[3-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2S/c16-15(17,18)11-6-5-9-13(10-11)20-14(21)19-12-7-3-1-2-4-8-12/h5-6,9-10,12H,1-4,7-8H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKJOQCYCPDWND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=S)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
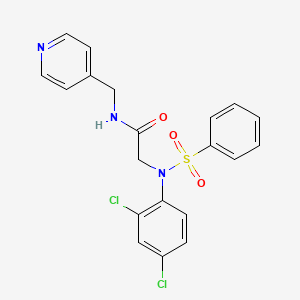
![4-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B5731084.png)
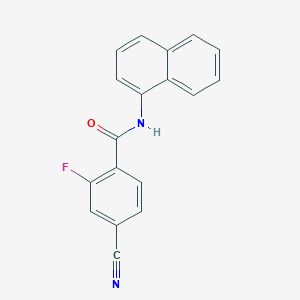
![[(Z)-[amino-(2-chlorophenyl)methylidene]amino] 2-(4-bromo-2-methylphenoxy)acetate](/img/structure/B5731095.png)
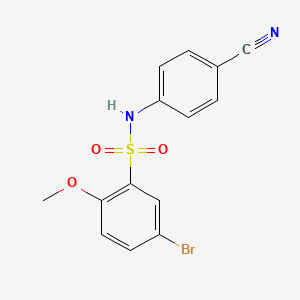
![1-[4-[5-(Trifluoromethyl)pyridin-2-yl]oxyphenyl]propan-1-one](/img/structure/B5731109.png)
![[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B5731110.png)
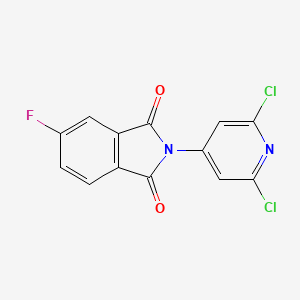
![6-chloro-7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5731119.png)
![4-[(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)methyl]benzoic acid](/img/structure/B5731127.png)
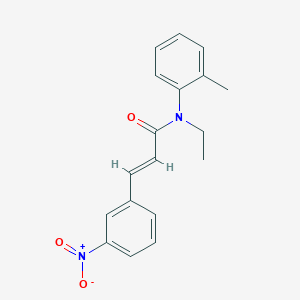
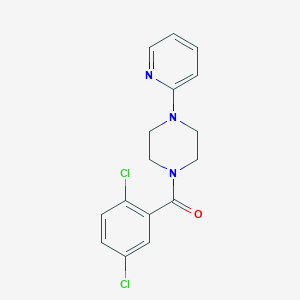
![5,6-dimethyl-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5731159.png)
![N-{3-[N-(1-naphthylacetyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5731161.png)
